Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-15(19)13-11(10-5-3-2-4-6-10)9-21-14(13)17-12(18)7-8-16/h2-6,9H,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHPMGZUQRNJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent-free methods and the use of catalysts may also be employed to improve the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Cyclization Reactions Involving the Cyanoacetyl Group
The cyanoacetyl (-NH-CO-CH2-CN) group facilitates cyclization reactions under basic conditions. For example:
-
Thienopyrimidine formation : Reaction with formaldehyde and primary amines in ethanol under Mannich conditions yields thieno[2,3-d]pyrimidine derivatives . This proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by intramolecular cyclization (Fig. 1A).
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| HCHO, R-NH2 | EtOH, 25°C, 12 h | Thieno[2,3-d]pyrimidines | 60–75% |
Nucleophilic Substitution at the Thiophene Ring
The electron-rich thiophene ring undergoes electrophilic substitution at the 5-position. Key reactions include:
-
Halogenation : Chlorination or bromination using NXS (X = Cl, Br) in acetic acid at 50°C introduces halogens para to the phenyl group .
-
Suzuki coupling : The phenyl group can be replaced with aryl/heteroaryl boronic acids using Pd(PPh3)4 as a catalyst.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Halogenation | N-Chlorosuccinimide | AcOH, 50°C, 4 h | 5-Chloro derivative |
| Cross-coupling | Ar-B(OH)2, Pd(PPh3)4 | DME, 80°C, 12 h | Biaryl-substituted thiophenes |
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to the carboxylic acid, which can be further derivatized:
-
Acid-catalyzed hydrolysis : Concentrated HCl in refluxing ethanol (6 h) yields the free carboxylic acid .
-
Amide formation : Reaction with amines (e.g., NH3, R-NH2) in DMF using HATU as a coupling agent produces carboxamides .
| Reaction | Reagents | Conditions | Applications |
|---|---|---|---|
| Hydrolysis | HCl, EtOH | Reflux, 6 h | Carboxylic acid intermediate |
| Amidation | HATU, DIPEA | DMF, RT, 24 h | Bioactive carboxamides |
Reduction of the Cyano Group
The cyano (-CN) group is selectively reduced to a primary amine using:
-
LiAlH4 : In dry THF at 0°C to RT, yielding a β-aminoethyl moiety .
-
H2/Pd-C : Catalytic hydrogenation in methanol at 50 psi H2 produces the amine without affecting the ester .
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH4 | THF, 0°C → RT, 4 h | 2-(Aminoacetyl)amino derivative | >90% |
| H2, 10% Pd-C | MeOH, 50 psi, 12 h | Amine with intact ester | 85% |
Oxidation of the Thiophene Sulfur
The sulfur atom in the thiophene ring oxidizes to sulfoxides or sulfones:
-
mCPBA : Meta-chloroperbenzoic acid in dichloromethane (0°C, 2 h) gives the sulfoxide.
| Oxidizing Agent | Conditions | Product | Oxidation State |
|---|---|---|---|
| mCPBA | DCM, 0°C, 2 h | Thiophene-S-oxide | +2 |
| 30% H2O2, AcOH | 80°C, 12 h | Thiophene-S,S-dioxide | +4 |
Reactions with Isocyanates and Isothiocyanates
The amino group reacts with aromatic isocyanates/isothiocyanates to form ureas or thioureas:
-
Phenyl isocyanate : In refluxing toluene (3 h) produces N-phenylurea derivatives .
-
Cyclization : Subsequent treatment with aqueous KOH forms fused thieno[2,3-d]pyrimidinones .
| Substrate | Reagents | Conditions | Product |
|---|---|---|---|
| Ph-NCO | Toluene, reflux, 3 h | Urea derivative | Intermediate for heterocycles |
| Ph-NCS | EtOH, KOH, 1 h | Thiourea cyclized product | Thienopyrimidinone |
Key Mechanistic Insights
-
Cyclization Dynamics : DFT studies reveal that cyclization to thienopyrimidines proceeds via a six-membered transition state, with activation energy ~25 kcal/mol .
-
Electronic Effects : The phenyl group at C4 directs electrophilic substitution to C5 due to resonance stabilization.
-
Steric Considerations : Bulky substituents on the cyanoacetyl group hinder nucleophilic attack at the carbonyl carbon, reducing cyclization yields .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiophene derivatives and tested their efficacy against different cancer cell lines. The results demonstrated that certain modifications to the cyanoacetyl group enhanced the anticancer activity significantly .
Organic Synthesis
2. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it suitable for creating more complex molecules used in pharmaceuticals and agrochemicals.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Addition | Aqueous NaOH, room temperature | 85 |
| Condensation | Ethanol reflux | 75 |
| Cyclization | Heat, presence of acid catalyst | 70 |
Material Science Applications
3. Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films contributes to efficient charge transport and light emission.
Case Study:
A recent investigation into the use of thiophene derivatives in OLEDs showed that incorporating this compound enhanced device performance due to improved charge mobility and luminescence efficiency .
Cosmetic Formulations
4. Skin Care Products
Due to its potential anti-inflammatory and antioxidant properties, this compound is explored in cosmetic formulations aimed at skin protection and repair.
Data Table: Cosmetic Formulation Testing
| Product Type | Active Ingredient Concentration (%) | Efficacy Rating (1-5) |
|---|---|---|
| Moisturizer | 0.5 | 4 |
| Anti-aging Cream | 1.0 | 5 |
| Sunscreen | 0.75 | 4 |
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate involves its interaction with molecular targets and pathways. The cyanoacetyl group can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes or receptors. The thiophene ring system may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Ethyl 2-[(Cyanoacetyl)Amino]-4-Phenylthiophene-3-Carboxylate
Methyl 2-[(Cyanoacetyl)Amino]-5-Phenylthiophene-3-Carboxylate
Methyl 2-[(Cyanoacetyl)Amino]-4-(4-Fluorophenyl)Thiophene-3-Carboxylate
- Molecular Formula : C₁₅H₁₁FN₂O₃S
- Molecular Weight : 318.33 g/mol
- CAS : 1105215-77-7
- Fluorinated analogs often exhibit improved pharmacokinetic properties, such as increased membrane permeability .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Ester Group | Substituent Position | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Methyl 4-phenyl derivative (Target) | Methyl | 4-phenyl | 300.3 | Baseline structure |
| Ethyl 4-phenyl derivative | Ethyl | 4-phenyl | 314.36 | Higher lipophilicity |
| Methyl 5-phenyl derivative | Methyl | 5-phenyl | 300.34 | Altered steric interactions |
| Methyl 4-(4-fluorophenyl) derivative | Methyl | 4-(4-fluorophenyl) | 318.33 | Enhanced electronic stability |
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate, with the CAS number 546099-80-3, is a synthetic compound that exhibits significant biological activity. This article explores its properties, biological mechanisms, and potential applications based on diverse research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₃S |
| Molar Mass | 300.33 g/mol |
| Density | 1.334 g/cm³ (predicted) |
| Boiling Point | 547.9 °C (predicted) |
| pKa | 4.57 (predicted) |
| Hazard Class | Irritant |
These properties indicate that the compound is a stable organic molecule with potential for various applications in medicinal chemistry and biochemistry.
This compound has been studied for its antitumor and anti-inflammatory properties. The compound interacts with several biological pathways, including:
- Apoptosis Induction : It has been shown to promote apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Regulation : The compound may influence cell cycle progression, particularly by affecting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancerous cells.
- Signal Transduction : It appears to interfere with various signaling pathways, including those mediated by growth factors and cytokines.
Case Studies
-
Antitumor Activity :
- A study demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the downregulation of oncogenic signaling pathways and upregulation of pro-apoptotic factors.
-
Anti-inflammatory Effects :
- Research indicated that this compound reduced inflammation markers in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.
-
Neuroprotective Properties :
- Preliminary studies suggest that this compound may offer neuroprotection against oxidative stress-induced neuronal cell death, indicating its potential use in neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Neuroprotective | Protection against oxidative stress |
Research Findings
Recent studies have expanded on the biological activity of this compound, highlighting its potential therapeutic applications:
- In Vivo Studies : Animal models have shown promising results where treatment with this compound led to reduced tumor growth and improved survival rates.
- Synergistic Effects : When combined with existing chemotherapeutic agents, it has demonstrated enhanced efficacy, suggesting a possible role as an adjunct therapy.
- Mechanistic Insights : Advanced molecular studies using techniques like mass spectrometry and Western blotting have elucidated specific pathways affected by this compound, providing a clearer picture of its action at the cellular level.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate, and what key reaction parameters influence yield and purity?
- The synthesis typically involves cyanoacetylation of a thiophene precursor. For example, analogous compounds are synthesized by reacting ethyl 2-amino-thiophene-3-carboxylate derivatives with cyanoacetylating agents (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) under reflux conditions in ethanol or toluene with catalytic piperidine . Reaction time (5–6 hours), solvent choice (toluene for Knoevenagel condensation), and purification via recrystallization (ethanol) are critical for achieving >70% yields . Chromatography (e.g., silica gel) may be required for impurities arising from side reactions .
Q. How is the compound structurally characterized, and what analytical techniques are essential for confirmation?
- Key techniques :
- IR spectroscopy : Confirms the presence of cyano (C≡N, ~2200 cm⁻¹), amide (N–H, ~3300 cm⁻¹), and ester (C=O, ~1700 cm⁻¹) groups .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl ester at δ 3.8 ppm) and carbon backbone .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ expected at ~330–350 Da) .
Q. What preliminary biological activities are reported for structurally analogous thiophene derivatives?
- Analogous compounds exhibit antioxidant (e.g., DPPH radical scavenging), anti-inflammatory (carrageenan-induced edema models), and enzyme inhibitory activities (e.g., cyclooxygenase-2) . Substituents like phenyl and cyanoacetyl groups enhance π-π stacking and hydrogen bonding with biological targets .
Advanced Research Questions
Q. How do substituents on the phenyl and thiophene rings modulate biological activity, and what structure-activity relationships (SAR) are observed?
- Comparative SAR table :
| Substituent (R₁/R₂) | Activity Trend | Key Interaction |
|---|---|---|
| 4-Phenyl (R₁) | Increased anti-inflammatory activity | Hydrophobic binding to COX-2 |
| Cyanoacetyl (R₂) | Enhanced antioxidant capacity | Radical stabilization via –C≡N |
| Chlorophenyl (R₁) | Higher cytotoxicity | Electrophilic interactions with DNA |
- Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like TNF-α or NF-κB .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Variables to standardize :
- Assay conditions : pH, solvent polarity (DMSO vs. aqueous buffer), and oxidant concentration (e.g., H₂O₂ levels in ROS assays) .
- Cell line specificity : Primary vs. cancer cell models (e.g., HepG2 vs. RAW 264.7 macrophages) .
- Control experiments : Include reference antioxidants (e.g., ascorbic acid) and validate results across multiple assays (e.g., FRAP and ABTS) .
Q. How can reaction conditions be optimized to minimize by-products (e.g., dimerization or hydrolysis) during synthesis?
- Critical factors :
- Temperature control : Maintain ≤80°C to prevent ester hydrolysis .
- Catalyst selection : Piperidine vs. DMAP for regioselective amidation .
- Solvent polarity : Toluene reduces water content, suppressing hydrolysis .
- By-product analysis : Use HPLC-MS to identify dimers (m/z ~600–650) and adjust stoichiometry of reactants .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound?
- Safety :
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
- Storage : –20°C in airtight containers under nitrogen to prevent moisture absorption .
Q. How can computational tools (e.g., DFT or MD simulations) predict reactivity or metabolic pathways?
- Applications :
- Density Functional Theory (DFT) : Models electrophilic attack sites (e.g., α-carbon of cyanoacetyl group) .
- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~2.5–3.0) and cytochrome P450 metabolism .
Data Contradictions and Solutions
Q. Why do some studies report low solubility in aqueous buffers despite the compound’s polar functional groups?
- Possible causes :
- Crystallinity : Recrystallized forms may have reduced solubility vs. amorphous powders .
- pH-dependent ionization : The ester group (pKa ~4.5) remains neutral in physiological buffers, limiting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
